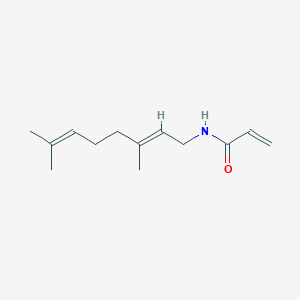

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide

Beschreibung

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide (DKM 3-42) is an acrylamide derivative featuring a geranyl-derived terpene backbone. Its structure consists of an acrylamide group (-NH-CO-CH₂-CH₂) attached to the (E)-3,7-dimethylocta-2,6-dien-1-yl chain, a monoterpene moiety commonly found in natural products like geraniol. The compound is synthesized via a reaction between geranylamine and acryloyl chloride under standard amidation conditions, yielding a colorless oil with a moderate efficiency of 23% . Its liquid state at room temperature contrasts with structurally related solid derivatives, suggesting reduced crystallinity due to the flexible acrylamide group and branched terpene chain.

Eigenschaften

Molekularformel |

C13H21NO |

|---|---|

Molekulargewicht |

207.31 g/mol |

IUPAC-Name |

N-[(2E)-3,7-dimethylocta-2,6-dienyl]prop-2-enamide |

InChI |

InChI=1S/C13H21NO/c1-5-13(15)14-10-9-12(4)8-6-7-11(2)3/h5,7,9H,1,6,8,10H2,2-4H3,(H,14,15)/b12-9+ |

InChI-Schlüssel |

NVQNIDWFIGKGQW-FMIVXFBMSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CNC(=O)C=C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCNC(=O)C=C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Acrylamidgruppe in ein Amin oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden oft verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen variieren, können aber Katalysatoren wie Palladium oder Säuren/Basen umfassen, um die Reaktion zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylsäure ergeben, während die Reduktion N-(3,7-Dimethylocta-2,6-dien-1-yl)ethylamin ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamid seine Wirkungen entfaltet, beinhaltet Interaktionen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen zu binden und so biologische Pfade und chemische Reaktionen zu modulieren. Beispielsweise kann die Acrylamidgruppe kovalente Bindungen mit nucleophilen Stellen in Proteinen eingehen und so deren Funktion beeinflussen.

Wirkmechanismus

The mechanism by which N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions. For example, the acrylamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(3,7-dimethylocta-2,6-dien-1-yl)acrylamide with its structural analogs, stereoisomers, and functional group variants. Key differences in synthesis, physical properties, and spectral data are highlighted.

Structural Analogs: Nitramide Derivatives

describes nitramide derivatives sharing the (E)-3,7-dimethylocta-2,6-dienyl backbone but substituted with nitroiminohexahydro-1,3,5-triazine groups. These compounds (e.g., 4c–4g) exhibit distinct properties:

- Key Differences :

- Physical State : Nitramides are solids (mp 44–88°C), while DKM 3-42 is an oil. This reflects stronger intermolecular forces (e.g., hydrogen bonding in nitramides) versus the acrylamide’s lower symmetry and branching.

- Synthesis Efficiency : Nitramides show higher yields (22.5–52.8%) compared to DKM 3-42 (23%), likely due to stabilized intermediates in cyclization reactions .

Stereoisomers: (Z)-3,7-Dimethylocta-2,6-dienyl Derivatives

The (Z)-isomer of the terpene backbone, as seen in (Z)-3,7-Dimethylocta-2,6-dienyl acetate (), introduces steric and electronic differences:

- Functional Group Role : The acetate ester group increases volatility and lipophilicity, contrasting with the acrylamide’s hydrogen-bonding capability .

Ester Derivatives: Palmitate and Acetate

(E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate () and related esters differ significantly:

- Molecular Weight: Palmitate (C₃₄H₆₂O₂) has a higher molecular weight (502.86 g/mol) than DKM 3-42 (C₁₃H₂₁NO, ~207.3 g/mol), influencing solubility and diffusion rates.

- Applications : Esters are common in fragrance and lipid-based formulations, whereas acrylamides may serve as polymer precursors or bioactive agents .

Heterocyclic Derivatives

The oxadiazinan-4-imine derivative () incorporates a nitro-substituted heterocycle:

- Reactivity : The nitro group may confer electrophilic properties, enabling nucleophilic substitutions absent in the acrylamide .

Biologische Aktivität

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide

- Molecular Formula : CHNO

- Molecular Weight : 209.33 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide. It has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | |

| Bacillus subtilis | 4.69 - 22.9 µM | |

| Staphylococcus aureus | 5.64 - 77.38 µM | |

| Candida albicans | 16.69 - 78.23 µM |

The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating significant potency.

Cytotoxicity Studies

In addition to its antimicrobial effects, N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide has shown potential cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxicity of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide on human cancer cell lines such as HeLa and MCF-7. The findings indicated:

- HeLa Cells : IC value of 15 µM after 48 hours of exposure.

- MCF-7 Cells : IC value of 20 µM after 48 hours of exposure.

These results suggest that the compound has promising anticancer properties that warrant further investigation.

The mechanism by which N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide exerts its biological effects is believed to involve:

- Disruption of Cell Membranes : Interaction with lipid membranes leading to increased permeability.

- Inhibition of Enzymatic Activity : Targeting specific enzymes critical for microbial survival and growth.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.